molecular formula C16H20ClNO3 B6631137 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid

3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid

Cat. No.: B6631137
M. Wt: 309.79 g/mol
InChI Key: NLNZLJHMYCPOOL-UHFFFAOYSA-N
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Description

3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid is a synthetic organic compound that features a piperidine ring substituted with a 4-chloro-3-methylbenzoyl group and a propanoic acid moiety

Properties

IUPAC Name

3-[1-(4-chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-11-10-12(5-7-14(11)17)16(21)18-9-3-2-4-13(18)6-8-15(19)20/h5,7,10,13H,2-4,6,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNZLJHMYCPOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC2CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The 4-chloro-3-methylbenzoyl group is introduced via an acylation reaction using 4-chloro-3-methylbenzoyl chloride and a suitable base.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylbenzoic acid: Shares the benzoyl group but lacks the piperidine and propanoic acid moieties.

    Piperidine-2-carboxylic acid: Contains the piperidine ring and carboxylic acid group but lacks the benzoyl substitution.

Uniqueness

3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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